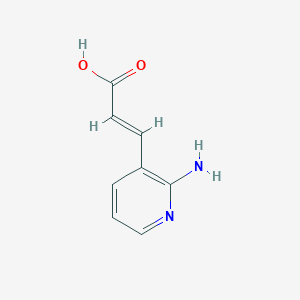
3-(2-Amino-3-pyridyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-3-pyridyl)acrylic acid is a compound that can be synthesized through the reaction of 2-aminopyridines with α, β-unsaturated acids. This reaction typically yields N-(2-pyridyl)-β-alanines and related structures, which are of interest due to their potential applications in various fields, including peptide synthesis and material science .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-pyridyl esters of N-acyl-amino-acids, which can be prepared from acids, 2-hydroxypyridine, and NN'-dicyclohexylcarbodi-imide in pyridine. These esters are particularly reactive towards nucleophiles and are considered useful in solid-phase peptide synthesis . Additionally, the reaction of 2-amino- and 2-amino-5-halopyridines with acrylic acids leads to the formation of compounds like this compound, which can further react to form betaines or pyrido[1,2-a]pyrimidin-2-ones .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a pyridyl group and a β-alanine moiety. The pyridyl group can engage in various chemical reactions due to its nitrogen atom, which can act as a nucleophilic site, while the β-alanine part provides a carboxylic acid functionality that can participate in the formation of amide bonds in peptides .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the presence of the amino group and the unsaturated carboxylic acid. These functional groups allow the molecule to undergo reactions typical of amines and acids, such as the formation of amides, esters, and betaines. The reactivity towards nucleophiles makes these compounds suitable for peptide bond formation and potentially for the creation of novel materials .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that the introduction of amino acid-derived monomers can significantly affect the physical properties of materials. For instance, the use of amino acid-modified acrylic monomers in glass ionomer cements has been shown to improve their compressive and tensile strengths, as well as their fracture toughness. These modifications also influence the working and setting times of the materials, which are comparable to conventional controls . The physical properties of such compounds are likely to be influenced by factors such as spacer chain length, hydrophobicity, molecular weight, and viscosity .
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
As a compound used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(E)-3-(2-aminopyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVFKTUMTYXQT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)



![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)



